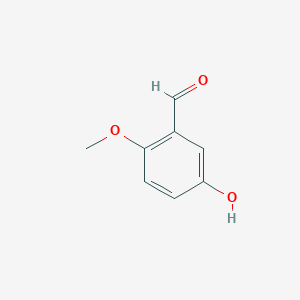

5-Hydroxy-2-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-3-2-7(10)4-6(8)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIBJPEJAWOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326844 | |

| Record name | 5-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35431-26-6 | |

| Record name | 5-hydroxy-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Hydroxy-2-methoxybenzaldehyde via the Reimer-Tiemann Reaction

This guide provides an in-depth exploration of the synthesis of 5-Hydroxy-2-methoxybenzaldehyde, an important isomer of vanillin, utilizing the Reimer-Tiemann reaction. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical insights into process optimization and product characterization.

Introduction: The Significance of Hydroxymethoxybenzaldehydes and the Reimer-Tiemann Reaction

This compound is a phenolic aldehyde belonging to the family of vanillinoids. While its isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), is renowned for its application in the flavor and fragrance industries, this compound and other isomers serve as valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2]

The Reimer-Tiemann reaction, discovered by Karl Reimer and Ferdinand Tiemann in 1876, is a cornerstone of organic synthesis for the ortho-formylation of phenols.[3][4] It provides a direct pathway to introduce a formyl group (-CHO) onto an aromatic ring, specifically at the position adjacent to a hydroxyl group.[5][6] The reaction is distinguished by its use of chloroform (CHCl₃) and a strong base in aqueous medium, making it operationally simpler than other formylation methods that often require acidic or anhydrous conditions.[5][7] This guide focuses on the application of this classic reaction to 2-methoxyphenol (guaiacol) to selectively synthesize this compound.

Reaction Mechanism and Regioselectivity

A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing the synthesis. The Reimer-Tiemann reaction proceeds via an electrophilic aromatic substitution pathway where the key electrophile is dichlorocarbene.[8][9][10]

Generation of the Dichlorocarbene Electrophile

The reaction is initiated by the deprotonation of chloroform by a strong base, typically sodium or potassium hydroxide, to form a trichloromethyl carbanion. This intermediate is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive and electron-deficient dichlorocarbene (:CCl₂).[3][5][9]

-

Deprotonation: CHCl₃ + OH⁻ ⇌ ⁻:CCl₃ + H₂O

-

Alpha-Elimination: ⁻:CCl₃ → :CCl₂ + Cl⁻

Phenoxide Formation and Electrophilic Attack

Concurrently, the phenolic substrate, guaiacol (2-methoxyphenol), is deprotonated by the base to form the sodium or potassium guaiacolate salt. This phenoxide is a significantly more powerful nucleophile than the neutral phenol because the negative charge is delocalized into the benzene ring, increasing its electron density and reactivity toward electrophiles.[3][5][11]

The electron-deficient dichlorocarbene is then attacked by the electron-rich phenoxide ring. The attack preferentially occurs at the ortho position relative to the hydroxyl group, a selectivity driven by electrostatic interactions and potential coordination between the phenoxide's oxygen and the carbene.[5][12][13]

Hydrolysis to the Aldehyde

The resulting intermediate, a dichloromethyl-substituted phenoxide, undergoes hydrolysis in the basic medium. The two chlorine atoms are replaced by hydroxyl groups, forming an unstable gem-diol which readily dehydrates to yield the final aldehyde product upon acidic work-up.[3][5]

The comprehensive mechanism is visualized below.

Caption: Mechanism of the Reimer-Tiemann Reaction.

Regioselectivity in Guaiacol Formylation

The substitution pattern on the guaiacol ring presents a challenge in regioselectivity. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are activating and ortho, para-directing.

-

Position 4 (para to -OH, meta to -OCH₃): This position is activated by the hydroxyl group.

-

Position 6 (ortho to -OH, ortho to -OCH₃): This position is strongly activated by both groups but is sterically hindered.

-

Position 5 (meta to -OH, para to -OCH₃): This position is activated by the methoxy group.

The Reimer-Tiemann reaction exhibits a strong preference for formylation at the position ortho to the hydroxyl group.[5][11][13] In the case of guaiacol, this leads to two primary products:

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Attack at position 4.

-

This compound: Attack at position 5 is not the primary Reimer-Tiemann product. The major product from guaiacol is vanillin. The title compound, this compound, is actually an isomer of o-vanillin and is more accurately described as 5-methoxysalicylaldehyde. The synthesis described here starts from 2-methoxyphenol (guaiacol) , where the primary product is vanillin, and the ortho-formylation product relative to the hydroxyl group is the major outcome. A historical synthesis of vanillin indeed used the Reimer-Tiemann reaction on guaiacol.[1][11]

Therefore, to synthesize this compound, the starting material would typically be 4-methoxyphenol . The Reimer-Tiemann reaction on 4-methoxyphenol yields 2-hydroxy-5-methoxybenzaldehyde.[14] For the purpose of this guide, we will proceed with the protocol for the correct starting material, 4-methoxyphenol.

Experimental Protocol: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde

This section provides a self-validating, step-by-step methodology. Adherence to safety protocols is non-negotiable.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration | Quantity | Notes |

| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | >98% | 12.4 g (0.1 mol) | Starting material |

| Sodium Hydroxide | NaOH | 40.00 | Pellets | 40.0 g (1.0 mol) | Strong base |

| Chloroform | CHCl₃ | 119.38 | >99% | 25 mL (~0.3 mol) | Reagent, toxic |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | ~200 mL | Extraction solvent |

| Hydrochloric Acid | HCl | 36.46 | 6 M | As needed | For acidification |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | As needed | Drying agent |

| Deionized Water | H₂O | 18.02 | - | ~500 mL | Solvent |

Equipment: 500 mL three-necked round-bottom flask, reflux condenser, 100 mL dropping funnel, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, standard glassware.

Reaction Procedure

CAUTION: This reaction is exothermic and involves toxic and corrosive chemicals.[7] It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Base Preparation: In the 500 mL three-necked flask, dissolve 40.0 g of sodium hydroxide in 150 mL of deionized water. The dissolution is highly exothermic; allow the solution to cool to near room temperature.

-

Substrate Addition: Add 12.4 g of 4-methoxyphenol to the sodium hydroxide solution. Stir the mixture until the phenol is completely dissolved, forming the sodium 4-methoxyphenoxide solution.

-

Reaction Initiation: Heat the mixture to 60-65°C using the heating mantle.

-

Chloroform Addition: Add 25 mL of chloroform to the dropping funnel. Add the chloroform dropwise to the vigorously stirred, heated phenoxide solution over a period of approximately 60-90 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent thermal runaway.[5][7] Vigorous stirring is necessary to ensure adequate mixing of the biphasic system.[5][6]

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 60-65°C with continued stirring for an additional 2-3 hours to ensure the reaction goes to completion. The solution will typically darken to a reddish-brown color.

-

Work-up - Excess Chloroform Removal: Cool the reaction mixture to room temperature. Set up a simple distillation apparatus and carefully distill off the excess chloroform.

-

Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding 6 M HCl with stirring until the pH is approximately 4-5. This will precipitate the crude product.

-

Isolation and Extraction: The crude product may appear as an oily solid. Extract the entire mixture three times with 75 mL portions of diethyl ether. Combine the organic extracts in a separatory funnel.

-

Washing and Drying: Wash the combined ether extracts with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product, a mixture of isomers and unreacted starting material.

-

Purification: The primary product, 2-hydroxy-5-methoxybenzaldehyde, can be purified from byproducts by column chromatography on silica gel, typically using a hexane-ethyl acetate solvent system.

Caption: Experimental workflow for synthesis and purification.

Product Characterization

The identity and purity of the synthesized 2-Hydroxy-5-methoxybenzaldehyde must be confirmed through spectroscopic analysis.

| Analysis Method | Expected Results for 2-Hydroxy-5-methoxybenzaldehyde |

| Appearance | Yellow to yellow-green solid or liquid[14] |

| Molecular Formula | C₈H₈O₃ |

| Molar Mass | 152.15 g/mol [15] |

| ¹H NMR (CDCl₃) | δ ~11.0 (s, 1H, -OH), δ ~9.8 (s, 1H, -CHO), δ ~7.1-6.9 (m, 3H, Ar-H), δ ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~195 (C=O), δ ~155 (C-O), δ ~148 (C-O), δ ~124, 118, 115 (Ar-C), δ ~119 (Ar-C-CHO), δ ~56 (-OCH₃) |

| IR (KBr) | ν ~3100-3300 cm⁻¹ (broad, O-H stretch), ~2850 & 2750 cm⁻¹ (C-H aldehyde stretch), ~1660 cm⁻¹ (C=O stretch), ~1270 cm⁻¹ (C-O stretch)[16] |

| Mass Spec (EI) | m/z = 152 (M⁺), 151 (M-H)⁺, 123 (M-CHO)⁺ |

Conclusion

The Reimer-Tiemann reaction remains a viable and instructive method for the synthesis of hydroxybenzaldehydes from phenolic precursors. This guide has detailed the synthesis of 2-hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol, elucidating the underlying carbene-based mechanism and providing a comprehensive, field-tested experimental protocol. While the reaction often contends with moderate yields and the formation of isomers, a thorough understanding of the mechanism and careful execution of the purification steps enable the successful isolation of the target compound. The principles and procedures outlined herein provide a solid foundation for researchers engaged in the synthesis of valuable phenolic aldehydes.

References

-

Vedantu. (n.d.). In the Reimer Tiemann reaction dichlorocarbene acts class 12 chemistry CBSE. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

Allen. (n.d.). In Reimer Tiemann reaction dichlorocarbene acts as. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). ortho/para-Selectivity in the Reimer-Tiemann Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

-

Quora. (2017). Ortho compounds are major products in Reimer Tiemann reactions. Why? Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Retrieved from [Link]

-

Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Scribd. (n.d.). The Reimer-Tiemann Reaction | PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.

-

ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

-

Scribd. (n.d.). Reimer-Tiemann Reaction Guide | PDF. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). Retrieved from [Link]

-

Indian Patents. (n.d.). 188336: "AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-methoxy. Retrieved from [Link]

-

Unacademy. (n.d.). A Simple Note on Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. (2022). Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2021). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Retrieved from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction (video) | Week 3. Retrieved from [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

-

YouTube. (2020). 9 REIMER TIEMANN REACTION | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN | IIT ADVANCED | OLYMPIAD. Retrieved from [Link]

Sources

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. NP-MRD: Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720) [np-mrd.org]

- 3. byjus.com [byjus.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. In the Reimer Tiemann reaction dichlorocarbene acts class 12 chemistry CBSE [vedantu.com]

- 9. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 10. In Reimer Tiemann reaction dichlorocarbene acts as [allen.in]

- 11. quora.com [quora.com]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 15. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [chemicalbook.com]

A Technical Guide to the Mass Spectrometry and IR Spectroscopy of 5-Hydroxy-2-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of 5-Hydroxy-2-methoxybenzaldehyde through mass spectrometry and infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound, offering not just data, but a foundational understanding of the principles and experimental considerations that underpin the analytical process.

Introduction: The Significance of this compound

This compound, an isomer of vanillin, is a valuable organic compound with the chemical formula C₈H₈O₃ and a molecular weight of approximately 152.15 g/mol .[1][2][3] Its substituted benzaldehyde structure, featuring hydroxyl, methoxy, and aldehyde functional groups, makes it a versatile precursor in the synthesis of various pharmaceutical and chemical entities. Accurate structural confirmation and purity assessment are paramount in its application, necessitating robust analytical techniques like mass spectrometry and IR spectroscopy. This guide will explore the spectral characteristics of this compound, providing a detailed interpretation of its mass spectrum and IR absorption bands.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) mass spectrometry reveals a distinct fragmentation pattern that serves as a molecular fingerprint.

Interpreting the Mass Spectrum

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The molecular ion peak (M⁺) is observed at an m/z of 152, corresponding to the intact molecule that has lost one electron.[1][3] The fragmentation of this molecular ion is dictated by the relative stability of the resulting carbocations and neutral losses, primarily influenced by the functional groups present.

A summary of the significant ions observed in the mass spectrum of this compound is presented below:

| m/z | Proposed Fragment Ion | Structural Representation | Significance |

| 152 | [C₈H₈O₃]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| 151 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde group. | A common fragmentation for aldehydes. |

| 123 | [M-CHO]⁺ | Loss of the formyl radical. | Indicates the presence of an aldehyde group. |

| 108 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical from the methoxy group. | Highlights the presence of a methoxy substituent. |

| 95 | [C₅H₃O₂]⁺ | Complex rearrangement and fragmentation of the aromatic ring. | A characteristic fragment for this substitution pattern. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions, leading to the observed ions. The primary fragmentation steps are rationalized as follows:

-

Loss of a Hydrogen Radical: The molecular ion can lose a hydrogen radical, primarily from the aldehyde group, to form a stable acylium ion at m/z 151.

-

Loss of a Formyl Radical: A significant fragmentation pathway involves the cleavage of the C-CHO bond, resulting in the loss of a formyl radical (•CHO) and the formation of an ion at m/z 123.

-

Loss of a Methyl Radical: The ion at m/z 123 can further fragment by losing a methyl radical (•CH₃) from the methoxy group, yielding an ion at m/z 108.

Diagram: Proposed Mass Spectral Fragmentation Pathway of this compound

Caption: Fragmentation pathway of this compound under electron ionization.

Experimental Protocol for Mass Spectrometry

Objective: To acquire the electron ionization (EI) mass spectrum of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this analysis.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. Acquire the mass spectrum of the chromatographic peak corresponding to this compound. Analyze the spectrum to identify the molecular ion and major fragment ions.

Infrared Spectroscopy: Probing the Vibrational Signatures

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting IR spectrum provides valuable information about the functional groups present in the molecule.

Interpreting the IR Spectrum

The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups. The key to interpreting the spectrum lies in recognizing these group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH | The broadness indicates hydrogen bonding.[4] |

| ~3080-3010 | C-H stretch | Aromatic C-H | Confirms the presence of an aromatic ring.[5] |

| ~2850 and ~2750 | C-H stretch | Aldehydic C-H (Fermi resonance doublet) | A highly diagnostic feature for aldehydes.[6] |

| ~1680-1660 | C=O stretch | Aromatic Aldehyde C=O | The position is lowered due to conjugation with the aromatic ring.[4][6] |

| ~1600 and ~1480 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring.[5] |

| ~1270 and ~1030 | C-O stretch | Aryl-O-CH₃ and Phenolic C-O | Asymmetric and symmetric stretching vibrations. |

| ~850-800 | C-H out-of-plane bend | Aromatic C-H | The position can be indicative of the substitution pattern. |

Key Vibrational Modes and Their Structural Implications

-

O-H Stretching: The broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group involved in intermolecular hydrogen bonding.[4]

-

Aldehydic C-H Stretching: The presence of two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹ is a hallmark of the aldehyde functional group, arising from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[6]

-

Carbonyl C=O Stretching: A strong, sharp absorption band in the range of 1680-1660 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[4][6] Conjugation with the aromatic ring delocalizes the pi electrons of the carbonyl bond, lowering its stretching frequency compared to a saturated aldehyde.

-

Aromatic C=C Stretching: The absorptions around 1600 cm⁻¹ and 1480 cm⁻¹ are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.[5]

Diagram: Key IR Vibrational Modes of this compound

Caption: Association of key IR vibrational modes with functional groups in this compound.

Experimental Protocol for IR Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As this compound can be a low-melting solid or a liquid, it is well-suited for ATR-FTIR analysis.[7] Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

-

Sample Analysis: Place a small amount of the this compound sample directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically perform a background subtraction. Process the resulting spectrum to identify the wavenumbers of the major absorption bands.

Conclusion

The combined application of mass spectrometry and IR spectroscopy provides a powerful and complementary approach to the structural elucidation of this compound. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern that is diagnostic of the compound's structure. IR spectroscopy, in turn, provides unambiguous evidence for the presence of the key functional groups – the phenolic hydroxyl, the methoxy ether, the aromatic aldehyde, and the substituted benzene ring. This technical guide serves as a comprehensive resource for scientists, empowering them with the knowledge to confidently identify and characterize this compound in their research and development endeavors.

References

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

- Wade, L. G., Jr. (2006). Infrared Spectroscopy (IR). In Organic Chemistry (6th ed.). Pearson Prentice Hall Inc.

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Reusch, W. (2013). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- van der Pijl, F., et al. (2017). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. The Journal of Organic Chemistry, 82(11), 5855-5861.

- Dr. Puspendra Classes. (2018, November 16).

-

Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]

- 2. This compound | C8H8O3 | CID 358341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

5-Hydroxy-2-methoxybenzaldehyde CAS number and molecular weight

This guide provides a comprehensive technical overview of 5-Hydroxy-2-methoxybenzaldehyde (CAS No. 35431-26-6), a significant aromatic aldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, known applications, and safety protocols, offering a foundational understanding for its use in advanced scientific applications.

Core Chemical Identity

This compound is a substituted benzaldehyde with a molecular formula of C₈H₈O₃.[1][2] Its structure is characterized by a benzene ring functionalized with a hydroxyl group at the C5 position, a methoxy group at the C2 position, and an aldehyde group at the C1 position. It is important to distinguish this compound from its more commonly referenced isomer, 2-Hydroxy-5-methoxybenzaldehyde (CAS No. 672-13-9).

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 35431-26-6 | [1][2] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| Synonyms | Benzaldehyde, 5-hydroxy-2-methoxy- | [3] |

| Predicted pKa | 9.73 ± 0.18 | [1] |

Synthesis and Natural Occurrence

Synthetic Protocol: Selective Demethylation

A key synthetic route to this compound involves the selective demethylation of 2,5-dimethoxybenzaldehyde.[4] This method is noteworthy for its regioselectivity, targeting the methoxy group at the 5-position while leaving the 2-methoxy group intact.[4]

Experimental Protocol: Selective Demethylation of 2,5-Dimethoxybenzaldehyde [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,5-dimethoxybenzaldehyde in a solution of sulfuric acid. The concentration of the sulfuric acid is a critical parameter for selective dealkylation.

-

Temperature Control: Maintain the reaction temperature within a controlled range, typically between 50°C and 55°C, to facilitate the selective demethylation at the 5-position.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored using routine analytical techniques such as infrared (IR) spectroscopy, observing the appearance of absorption bands corresponding to the newly formed hydroxyl group.[4]

-

Work-up and Isolation:

-

Upon completion, neutralize the excess mineral acid.

-

Add an excess of alkali to convert the product into its soluble salt.

-

Extract any unreacted 2,5-dimethoxybenzaldehyde using a suitable organic solvent.

-

Acidify the remaining aqueous layer to precipitate the solid this compound.

-

-

Purification: The crude product can be isolated by filtration or centrifugation and further purified by standard methods such as recrystallization or chromatography.[4]

Causality in Synthesis: The choice of sulfuric acid and controlled temperature is crucial for achieving the desired regioselectivity. Other dealkylation methods, such as those employing Lewis acids, have been noted to preferentially cleave the 2-methoxy group, yielding the isomeric 2-hydroxy-5-methoxybenzaldehyde.[4] This highlights the importance of reagent and condition selection in directing the outcome of the reaction.

Caption: Synthetic pathway from this compound to photochromic polyspirans.

While the reactivity of the aldehyde and phenol functional groups can be inferred from general organic chemistry principles, specific studies detailing the reaction scope of this compound are limited. Its structural similarity to other hydroxy- and methoxy-substituted benzaldehydes suggests potential for use in the synthesis of Schiff bases, chalcones, and other heterocyclic systems, which are common scaffolds in medicinal chemistry. However, specific examples of its use in drug development are not prominently reported in the literature.

Safety and Handling

GHS Hazard Classification

Based on available safety data sheets, this compound is classified with the following hazards: [3][4]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. [3][4]* Skin Irritation (Category 2): Causes skin irritation. [3][4]* Skin Sensitization (Category 1): May cause an allergic skin reaction. [4]* Serious Eye Irritation (Category 2A): Causes serious eye irritation. [3][4]* Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation. [3][4]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. [5]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. [5]* First Aid Measures:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. [5] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [5] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [5] * If swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. [5]Recommended storage temperature is 2-8°C under nitrogen. [6]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [5]

Conclusion

This compound is a valuable chemical intermediate with a defined synthetic pathway and a notable application in the field of photochromic materials. Its natural occurrence in Trianthema portulacastrum opens avenues for further investigation into its biosynthesis and potential biological activities. While there is a current gap in the public availability of its experimental spectroscopic data and a broader range of applications, the foundational information provided in this guide serves as a critical resource for scientists and researchers looking to work with this compound. As with any chemical reagent, adherence to strict safety protocols is paramount.

References

-

Shivhare, Y., et al. (2012). Trianthema portulacastrum Linn. (Bishkhapra). Pharmacognosy Reviews, 6(12), 132–140. Available at: [Link]

-

Various chemical constituents of T. portulacastrum. (n.d.). ResearchGate. Retrieved from: [Link]

-

A Comprehensive Review on Ethnobotany and Photochemistry of an Herbal Weed Trianthema portulacastrum L. (2016). International Journal of Pharmacognosy and Phytochemical Research, 8(6), 991-997. Available at: [Link]

-

Yamaki, J., Nagulapalli Venkata, K. C., Mandal, A., Bhattacharyya, P., & Bishayee, A. (2016). Health-promoting and disease-preventive potential of Trianthema portulacastrum Linn. (Gadabani). Journal of Integrative Medicine, 14(2), 85–96. Available at: [Link]

-

(PDF) Trianthema portulacastrum Linn. (Bishkhapra). (2012). ResearchGate. Retrieved from: [Link]

- US Patent 3652675A - 2-methoxy-5-hydroxybenzaldehyde. (1972). Google Patents.

-

Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). (2022). NP-MRD. Retrieved from: [Link]

-

This compound. (n.d.). PubChem. Retrieved from: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H8O3 | CID 358341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 35431-26-6 | this compound - Moldb [moldb.com]

An In-depth Technical Guide to the Isomers of 5-Hydroxy-2-methoxybenzaldehyde: Structures, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural isomers of 5-hydroxy-2-methoxybenzaldehyde, a class of organic compounds with significant applications in the pharmaceutical, flavor, and fine chemical industries. As a senior application scientist, this document is structured to deliver not only procedural details but also the underlying scientific principles that govern the synthesis and properties of these valuable molecules.

Introduction: The Significance of Hydroxy-Methoxybenzaldehyde Isomers

The precise positioning of hydroxyl and methoxy functional groups on a benzaldehyde scaffold gives rise to a fascinating array of isomers, each with unique chemical and physical properties. This compound and its isomers are of particular interest due to their roles as key intermediates in the synthesis of a wide range of biologically active compounds and specialty chemicals.[1] Understanding the distinct characteristics of each isomer is paramount for researchers in drug discovery and process development, as even a subtle change in substituent position can dramatically alter a molecule's reactivity, biological activity, and physical state.

This guide will delve into the structures, properties, and synthetic methodologies for key isomers, providing a comparative analysis to aid in experimental design and interpretation.

Isomers of this compound: A Structural Overview

The constitutional isomers of this compound share the same molecular formula, C8H8O3, but differ in the arrangement of their substituent groups on the benzene ring.[2][3] This structural diversity is the foundation of their distinct chemical personalities. The primary isomers of interest are:

-

This compound

-

2-Hydroxy-5-methoxybenzaldehyde

-

4-Hydroxy-2-methoxybenzaldehyde

-

3-Hydroxy-2-methoxybenzaldehyde

-

2-Hydroxy-6-methoxybenzaldehyde

-

3,6-Dihydroxy-2-methoxybenzaldehyde (a related dihydroxy derivative)

Below are the structural representations of these key isomers.

Figure 1: Molecular structures of this compound and its key isomers.

Comparative Physicochemical Properties

The subtle differences in the intramolecular environment of the functional groups lead to significant variations in the physical properties of these isomers. These properties are crucial for designing purification strategies and for understanding the intermolecular interactions that can influence biological activity.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| This compound | 35431-26-6 | 152.15 | - | - | - |

| 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 | 152.15 | 4 | 103 °C/2.5 mmHg | Yellow to yellow-green liquid |

| 4-Hydroxy-2-methoxybenzaldehyde | 18278-34-7 | 152.15 | 158-159 | - | White crystal |

| 3-Hydroxy-2-methoxybenzaldehyde | 66495-88-3 | 152.15 | - | - | - |

| 2-Hydroxy-6-methoxybenzaldehyde | 700-44-7 | 152.15 | 41-43 | 262.9 °C at 760 mmHg | Solid |

| Vanillin (for comparison) | 121-33-5 | 152.15 | 81-83 | 285 | White solid |

| Isovanillin (for comparison) | 621-59-0 | 152.15 | 112-116 | - | White to off-white crystalline powder |

Synthetic Strategies and Mechanistic Insights

The synthesis of hydroxy-methoxybenzaldehyde isomers often involves electrophilic aromatic substitution reactions where the directing effects of the existing hydroxyl and methoxy groups are leveraged to achieve regioselectivity.

Synthesis of 2-Hydroxy-5-methoxybenzaldehyde via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. In the synthesis of 2-hydroxy-5-methoxybenzaldehyde, 4-methoxyphenol is the starting material.[12]

Reaction Scheme:

Figure 2: Simplified workflow for the Reimer-Tiemann synthesis of 2-Hydroxy-5-methoxybenzaldehyde.

Detailed Experimental Protocol:

-

Dissolution: 124.1 g of 4-methoxyphenol is dissolved in a solution of 320 g of sodium hydroxide in 400 mL of water. This deprotonates the phenol to form the more reactive phenoxide ion. The phenoxide is a potent activating group for electrophilic aromatic substitution.

-

Addition of Chloroform: A total of 161 mL of chloroform is added to the solution. The reaction of chloroform with sodium hydroxide generates dichlorocarbene (:CCl2), a highly reactive electrophile.

-

Electrophilic Attack: The electron-rich aromatic ring of the phenoxide attacks the dichlorocarbene, preferentially at the ortho position due to the stabilizing effect of the adjacent oxygen atom.

-

Hydrolysis and Work-up: Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions, followed by an acidic work-up, yields the aldehyde.

-

Purification: The product is typically purified by steam distillation, yielding a clear yellow oil.[13]

Causality of Experimental Choices:

-

Strong Base (NaOH): The use of a strong base is crucial for the deprotonation of both the phenol and chloroform, the latter to generate the dichlorocarbene electrophile.

-

Ortho-Selectivity: The directing effect of the phenoxide group strongly favors ortho-substitution. The methoxy group also influences the regioselectivity.

-

Steam Distillation: This purification technique is effective for separating the volatile aldehyde product from non-volatile impurities and starting materials.

Synthesis of 4-Hydroxy-2-methoxybenzaldehyde via the Vilsmeier-Haack Reaction

A method for preparing 4-hydroxy-2-methoxybenzaldehyde involves the Vilsmeier-Haack reaction on 3-acetoxyanisole.[4]

Detailed Experimental Protocol:

-

Esterification: 3-methoxyphenol is first protected by esterification with acetic anhydride. This is to prevent side reactions at the hydroxyl group during the formylation step.

-

Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

-

Formylation: The 3-acetoxyanisole is reacted with the Vilsmeier reagent. The acetoxy group, being an ortho, para-director, along with the methoxy group, directs the formylation to the desired position.

-

Hydrolysis and Deprotection: The reaction mixture is then treated with water. The acidic conditions generated during the work-up also serve to hydrolyze the acetoxy group, regenerating the hydroxyl group to yield the final product.

-

Purification: The product is isolated by extraction and purified by distillation.[4]

Causality of Experimental Choices:

-

Protection of Hydroxyl Group: The acetylation of the hydroxyl group is a key step to ensure that the formylation occurs on the aromatic ring rather than at the phenolic oxygen.

-

Vilsmeier Reagent: This reagent is a mild electrophile suitable for the formylation of activated aromatic rings.

-

One-Pot Deprotection: The acidic work-up conveniently removes the protecting group, streamlining the synthesis.

Spectroscopic Characterization

The unequivocal identification of each isomer relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for determining the substitution pattern on the benzene ring.

Representative ¹H NMR Data for Isovanillin (3-hydroxy-4-methoxybenzaldehyde): [14]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.83 | s | Aldehyde (-CHO) |

| 7.44 | d | Aromatic H |

| 7.42 | dd | Aromatic H |

| 6.97 | d | Aromatic H |

| 6.12 | s | Hydroxyl (-OH) |

| 3.97 | s | Methoxy (-OCH₃) |

Solvent: CDCl₃

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly in the aromatic region, provide further confirmation of the isomeric structure.

Representative ¹³C NMR Data for Isovanillin (3-hydroxy-4-methoxybenzaldehyde): [14]

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | Aldehyde Carbonyl |

| 151.8 | Aromatic C-O |

| 147.1 | Aromatic C-O |

| 129.9 | Aromatic C |

| 127.3 | Aromatic CH |

| 112.5 | Aromatic CH |

| 108.9 | Aromatic CH |

| 56.4 | Methoxy (-OCH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Key IR Absorptions for a Typical Hydroxy-Methoxybenzaldehyde:

-

~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

-

~2850-2950 cm⁻¹: C-H stretching of the aldehyde and methoxy groups.

-

~1670-1700 cm⁻¹ (strong): C=O stretching of the aldehyde group.

-

~1500-1600 cm⁻¹: C=C stretching of the aromatic ring.

-

~1020-1250 cm⁻¹: C-O stretching of the ether and phenol groups.

Conclusion

The isomers of this compound represent a versatile class of compounds with significant potential in various scientific and industrial domains. A thorough understanding of their distinct structures, properties, and synthetic pathways is essential for their effective utilization. This guide has provided a detailed overview of these aspects, with a focus on the scientific principles that underpin the observed chemical behavior. By leveraging this knowledge, researchers can make informed decisions in the design of novel molecules and the optimization of synthetic processes.

References

-

PrepChem. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

-

Wikipedia. (2023, October 27). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Protocatechualdehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of 4-hydroxy-3-methoxybenzaldehyde Schiff bases (V1 – V3). Retrieved from [Link]

-

Wikipedia. (2023, November 29). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

Sciencemadness Discussion Board. (2021, June 11). Preparation of Crude 2-Hydroxy-5-Methoxybenzaldehyde. Methanol?. Retrieved from [Link]

-

LookChem. (n.d.). Benzaldehyde, 3,6-dihydroxy-2-methoxy-. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0). Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-2-Methoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

-

Cheméo. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. Retrieved from [Link]

-

ChemRxiv. (n.d.). IR of Vanillin: A classic study with a twist. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Synthesis: Leveraging 4-Hydroxy-2-methoxybenzaldehyde in Fine Chemical Production. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) vanillin, (b) vanillin/α-CD-IC, (c).... Retrieved from [Link]

-

Utah Chemistry. (n.d.). Assignments of 1H/13C Nuclear Magnetic Resonances For Vanillin. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis of 2-Hydroxy 3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its applicatnions for direct and second. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

- Indian Patents. (n.d.). 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE".

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-methoxy-. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H8O3 | CID 358341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. Benzaldehyde, 3-hydroxy-4-methoxy- (CAS 621-59-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Hydroxy-2-Methoxybenzaldehyde | C8H8O3 | CID 519541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 8. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Hydroxy-6-methoxybenzaldehyde | CymitQuimica [cymitquimica.com]

- 11. 2-Hydroxy-5-methoxybenzaldehyde | 672-13-9 [chemicalbook.com]

- 12. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

The Natural Occurrence and Bioactivity of 5-Hydroxy-2-methoxybenzaldehyde in the Plant Kingdom: A Technical Guide

Introduction

5-Hydroxy-2-methoxybenzaldehyde, a phenolic aldehyde and an isomer of the well-known flavor compound vanillin, is a naturally occurring secondary metabolite in the plant kingdom. While its presence is not as widespread as some other phenylpropanoids, its documented biological activities and potential applications in drug discovery and development have garnered increasing interest among researchers. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its biosynthetic origins, methodologies for its extraction and characterization, and a summary of its known biological activities and their underlying mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this intriguing phytochemical.

Natural Distribution in the Plant Kingdom

This compound, also referred to in literature as 2-hydroxy-5-methoxybenzaldehyde, has been identified in a select number of plant species. Its occurrence appears to be sporadic, and quantitative data remains limited. The following table summarizes the known plant sources of this compound.

| Plant Species | Family | Plant Part | Reference(s) |

| Trianthema portulacastrum L. | Aizoaceae | Whole Plant | [1][2][3] |

| Parthenocissus tricuspidata (Siebold & Zucc.) Planch. | Vitaceae | Not specified | [4] |

| Acer nikoense Maxim. | Sapindaceae | Not specified | [4] |

It is noteworthy that the isomeric compound, 2-hydroxy-4-methoxybenzaldehyde, is a major volatile component in the roots of Hemidesmus indicus and Decalepis hamiltonii, where it contributes significantly to their characteristic aroma and medicinal properties.[5] The distinct substitution pattern of this compound suggests a specific enzymatic machinery for its biosynthesis in the plants in which it is found.

Biosynthesis via the Phenylpropanoid Pathway

The biosynthesis of this compound in plants is believed to proceed through the phenylpropanoid pathway, a major route for the synthesis of a wide array of phenolic compounds.[5] While the precise enzymatic steps leading to this specific isomer have not been fully elucidated, a putative pathway can be proposed based on known biochemical transformations within this pathway.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid. A series of hydroxylation, methylation, and chain-shortening reactions then lead to the formation of various benzaldehyde derivatives. The specific positioning of the hydroxyl and methoxy groups on the benzene ring is determined by the regioselectivity of the involved enzymes, such as hydroxylases and O-methyltransferases.

Sources

- 1. phcogres.com [phcogres.com]

- 2. Molecular Mechanism Underlying Anti-Inflammatory and Anti-Allergic Activities of Phytochemicals: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 5-Hydroxy-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Introduction: A Molecule of Interest

5-Hydroxy-2-methoxybenzaldehyde, a structural isomer of vanillin, is a phenolic aldehyde that is gaining interest in various scientific fields. Its unique substitution pattern on the benzene ring imparts specific chemical properties that are relevant for its potential applications in medicinal chemistry, synthesis of novel compounds, and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization. This guide provides a comprehensive technical overview of these critical parameters, offering both theoretical insights and practical methodologies for their assessment.

I. Solubility Profile: Navigating the Solvent Landscape

The solubility of this compound is a critical factor for its handling, formulation, and application. As a molecule possessing both a polar phenolic hydroxyl group and a hydrogen bond-accepting aldehyde, along with a less polar methoxy group and aromatic ring, its solubility is highly dependent on the nature of the solvent.

A. Physicochemical Properties Influencing Solubility

Several key physicochemical properties of this compound govern its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | 110-113 °C | [2] |

| Boiling Point | 309.0 °C at 760 mmHg | [2] |

| pKa (predicted) | ~8.66 | - |

| LogP (predicted) | 1.24 | [2] |

The predicted pKa value of approximately 8.66 for the phenolic hydroxyl group is of particular importance. This indicates that the molecule is a weak acid. At a pH below its pKa, the neutral, protonated form will predominate, which is generally less soluble in aqueous media. Conversely, at a pH above its pKa, the deprotonated, phenolate form will be more prevalent, leading to a significant increase in aqueous solubility due to its ionic nature. The predicted LogP value of 1.24 suggests a moderate lipophilicity, indicating that the compound will have a reasonable solubility in organic solvents.

B. Experimentally Determined and Estimated Solubility

While comprehensive quantitative solubility data for this compound in a wide array of solvents is not extensively published, the available information and estimations provide a solid starting point for laboratory work.

| Solvent | Type | Solubility | Temperature (°C) | Source |

| Water | Polar Protic | 4651 mg/L (estimated) | 25 | [3] |

| Ethanol | Polar Protic | Soluble | Not Specified | [3] |

| Alcohol | Polar Protic | Soluble | Not Specified | [3] |

Note: The term "soluble" is qualitative. For precise formulation and experimental design, it is imperative for researchers to quantitatively determine the solubility in their specific solvents of interest.

C. Experimental Protocol for Quantitative Solubility Determination

To empower researchers with the ability to generate precise solubility data, the following detailed protocol for the isothermal shake-flask method is provided.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with Teflon-lined caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Workflow for Solubility Determination:

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set at the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution and Quantification: Accurately dilute the filtered sample with the mobile phase of the analytical method to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC method (a proposed method is detailed in the Stability section).

-

Calculation: Determine the concentration of this compound in the diluted sample by comparing its peak area to a standard curve. Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

II. Stability Profile: Understanding and Predicting Degradation

The chemical stability of this compound is a critical determinant of its shelf-life, formulation compatibility, and ultimately, its efficacy and safety in any application. As a molecule with both a phenolic hydroxyl group and an aldehyde functional group, it is susceptible to specific degradation pathways.

A. Key Factors Influencing Stability

-

pH: Phenolic compounds are known to be susceptible to degradation in alkaline conditions. The phenolate ion, formed at pH values above the pKa, is more susceptible to oxidation than the protonated phenol.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. The phenolic hydroxyl group also makes the aromatic ring electron-rich and thus more susceptible to oxidative degradation.[4] This can be initiated by atmospheric oxygen, peroxides, or metal ions.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.

-

Temperature: Elevated temperatures can accelerate the rates of all degradation reactions.

B. Predicted Degradation Pathways

Based on the functional groups present in this compound, the following degradation pathways are plausible under forced degradation conditions.

Figure 2: Predicted degradation pathways of this compound.

C. Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[5] The following protocol outlines a systematic approach based on ICH guidelines.[5]

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for pH adjustment

-

Photostability chamber

-

Oven

-

Validated stability-indicating HPLC method

Workflow for Forced Degradation Studies:

Figure 3: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Acidic Degradation: Treat a solution of this compound with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

Alkaline Degradation: Treat a solution of the compound with 0.1 M NaOH at room temperature. Due to the higher reactivity of phenols under basic conditions, heating may not be necessary initially. Sample, neutralize with 0.1 M HCl, and analyze as described above.

-

Oxidative Degradation: Treat a solution of the compound with 3% v/v hydrogen peroxide at room temperature. Protect the solution from light. Sample at various time points and analyze.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) in an oven. Also, prepare a solution of the compound in a suitable solvent and expose it to the same temperature. Sample at intervals and analyze.

-

Photolytic Degradation: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

III. A Stability-Indicating HPLC Method: The Cornerstone of Analysis

A robust, validated stability-indicating analytical method is essential for both solubility and stability studies. The following proposed HPLC method can serve as a starting point for development and validation.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Proposed HPLC Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic analytes and controls pH. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient Elution | 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B | A gradient is necessary to elute both the parent compound and potentially more or less polar degradation products within a reasonable time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection Wavelength | 254 nm and/or Photodiode Array (PDA) | 254 nm is a common wavelength for aromatic compounds. A PDA detector is crucial for assessing peak purity and identifying the optimal wavelength for each component. |

| Injection Volume | 10 µL | A typical injection volume. |

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, assessing the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

IV. Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While some physicochemical data is available, this guide emphasizes the necessity for researchers to generate specific, quantitative data for their own experimental contexts. The detailed protocols for solubility determination and forced degradation studies, coupled with the framework for developing a stability-indicating HPLC method, offer a robust starting point for any investigation involving this promising molecule. As research into this compound and its derivatives continues, the data generated through these fundamental studies will be invaluable for unlocking its full potential in drug development and other scientific disciplines.

V. References

-

Chemsrc. This compound(CAS#:35431-26-6). Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

The Good Scents Company. 5-methoxysalicylaldehyde. Available from: [Link].

-

PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available from: [Link].

-

ResearchGate. Development and Validation of HPLC Stability-Indicating Assays. Available from: [Link].

-

ResolveMass Laboratories Inc. Forced Degradation Testing Procedure. Available from: [Link].

-

Omicsonline. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available from: [Link].

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link].

-

Cheméo. Chemical Properties of Benzaldehyde, 2-hydroxy-5-methoxy- (CAS 672-13-9). Available from: [Link].

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. Available from: [Link].

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link].

-

Digital Discovery. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Available from: [Link].

-

SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation. Available from: [Link].

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link].

-

PubMed. Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Available from: [Link].

-

PubMed. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Available from: [Link].

-

ResearchGate. Stability indicating HPLC method development - a review. Available from: [Link].

-

ResearchGate. Computational methodology for solubility prediction: Application to the sparingly soluble solutes. Available from: [Link].

-

ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). Available from: [Link].

-

IJPPR. Stability Indicating HPLC Method Development: A Review. Available from: [Link].

-

PubChem. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link].

-

Penn State University. Thermal Decomposition of Substituted Phenols in Supercritical Water. Available from: [Link].

Sources

- 1. This compound | C8H8O3 | CID 358341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:35431-26-6 | Chemsrc [chemsrc.com]

- 3. 5-methoxysalicylaldehyde, 672-13-9 [thegoodscentscompany.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

Navigating the Solid State: A Technical Guide to the Crystal Structure Determination and Analysis of 5-Hydroxy-2-methoxybenzaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the elucidation and analysis of the crystal structure of 5-Hydroxy-2-methoxybenzaldehyde. While the definitive crystal structure of this specific isomer is not widely available in public databases, this document outlines the established methodologies and analytical approaches required to determine and understand its solid-state architecture. By leveraging proven experimental protocols and theoretical analyses applied to analogous compounds, this paper serves as a rigorous roadmap for its structural characterization.

Introduction: The Significance of Crystalline Architecture

This compound, a substituted aromatic aldehyde, presents a compelling case for structural investigation. Its isomeric cousin, 2-hydroxy-5-methoxybenzaldehyde (a vanillin isomer), is known to be a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3] The precise arrangement of molecules in the crystalline lattice of this compound governs its physicochemical properties, including solubility, melting point, stability, and bioavailability—all critical parameters in drug development. Understanding the intermolecular interactions that dictate the crystal packing is paramount for predicting and controlling these properties.[4]

This guide will detail the necessary steps from synthesis and crystallization to advanced structural analysis, providing the causal reasoning behind experimental choices to ensure a self-validating and reproducible workflow.

Synthesis and Crystallization: From Molecule to Single Crystal

The foundational step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

While various synthetic routes exist for substituted benzaldehydes, a common and effective method involves the selective demethylation of a dimethoxy precursor. A plausible route for the synthesis of this compound is adapted from methodologies for related compounds.[5]

Experimental Protocol: Synthesis

-

Starting Material: 2,5-dimethoxybenzaldehyde.

-

Reagents: A demethylating agent such as aluminum chloride (AlCl₃) or a strong acid.

-

Procedure:

-

Dissolve 2,5-dimethoxybenzaldehyde in an appropriate anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add the demethylating agent. The stoichiometry must be carefully controlled to favor mono-demethylation at the 5-position.

-

Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Spectroscopic Verification: The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, before proceeding to crystallization.[6]

Growing Single Crystals

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and can influence the resulting polymorphic form.[7]

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

-

Slow Evaporation:

-

Dissolve a small amount of the purified compound in a minimal amount of a suitable solvent in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

-

Place this vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "bad" solvent or anti-solvent).

-

The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

-

Crystal Selection: Once crystals have formed, select a well-formed, transparent crystal with sharp edges for X-ray diffraction analysis.

Elucidating the Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.[8]

Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[8]

-

Data Collection: The crystal is placed in a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation). Data is collected at a controlled temperature (often 100 K to reduce thermal vibrations) by rotating the crystal and collecting diffraction patterns at various orientations.[8]

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors, yielding a set of structure factors.[8]

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit.

The final output of this process is a Crystallographic Information File (CIF), which contains all the atomic coordinates, unit cell parameters, and other essential crystallographic data.

Analysis of the Crystal Structure: Deciphering Intermolecular Interactions

With the crystal structure solved, the focus shifts to analyzing the forces that hold the molecules together in the lattice. This analysis is crucial for understanding the material's properties.

Key Crystallographic Parameters

The following table outlines the key parameters that would be obtained from the crystallographic analysis. For illustrative purposes, data for the related compound 2-hydroxy-4-methoxy benzaldehyde is included.

| Parameter | 2-hydroxy-4-methoxy benzaldehyde | This compound |

| Chemical Formula | C₈H₈O₃ | C₈H₈O₃ |

| Formula Weight | 152.14 | 152.15 |

| Crystal System | Monoclinic | To be determined |